molecular formula C22H19FN2O4S2 B2877235 (3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894682-73-6

(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2877235
CAS No.: 894682-73-6
M. Wt: 458.52
InChI Key: TULKTQJHMRFYCY-MOSHPQCFSA-N
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Description

(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H19FN2O4S2 and its molecular weight is 458.52. The purity is usually 95%.
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Properties

IUPAC Name

(3Z)-3-[(4-ethoxyanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4S2/c1-2-29-18-9-7-17(8-10-18)24-13-20-21(26)22-19(11-12-30-22)25(31(20,27)28)14-15-3-5-16(23)6-4-15/h3-13,24H,2,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULKTQJHMRFYCY-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a member of the thieno-thiazine family. This class of compounds has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

  • Molecular Formula : C20H18F2N2O3S2
  • Molecular Weight : 432.46 g/mol
  • CAS Number : 1710195-44-0

Biological Activity Overview

The biological activity of thieno[3,2-c][1,2]thiazine derivatives has been explored in various contexts:

Antimicrobial Activity

Research indicates that thieno[3,2-c][1,2]thiazine derivatives exhibit significant antimicrobial properties. In a study evaluating a series of related compounds, it was found that those with lipophilic substituents such as fluorophenyl groups demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungi. The agar diffusion method was employed to assess the efficacy against standard strains, yielding promising results for compounds similar to this compound .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Thieno[3,2-c][1,2]thiazine derivatives have shown inhibitory effects on various cancer cell lines. For instance, compounds within this class have been tested against MDA-MB-231 breast cancer cells and exhibited IC50 values indicating effective cytotoxicity. The presence of electron-withdrawing groups like fluorine on the phenyl ring has been correlated with increased potency against cancer cells .

Case Studies and Research Findings

StudyCompoundActivityFindings
Various thieno derivativesAntimicrobialEnhanced efficacy against bacteria and fungi with lipophilic substitutions
Thieno[3,2-c][1,2]thiazinesAnticancerSignificant cytotoxicity against MDA-MB-231 cells; IC50 values ranging from 21.6 μM to 29.3 μM
Thieno derivativesAnticancerInhibition of EGFR and VEGF pathways in triple-negative breast cancer

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Pathways : Many thieno derivatives are thought to inhibit key enzymes involved in cell proliferation and survival.
  • Disruption of Membrane Integrity : Antimicrobial activity may be attributed to the ability of these compounds to disrupt bacterial cell membranes.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

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